Imetelstat
Overview
Description
What is Imetelstat?
This compound is a first-in-class direct and competitive inhibitor of telomerase activity[“]. It specifically targets dysplastic clones with abnormally high telomerase activity, enabling recovery of effective hematopoiesis[“]. Telomerases are ribonucleoprotein complexes that protect and elongate the telomere regions at the end of chromosomes, helping to regulate cellular senescence and cellular ageing processes[“].
This compound has been tested in at least 20 trials over the past 20 years in indications including breast, lung, brain, solid and blood cancers[“]. The drug eventually narrowed in on myelodysplastic syndromes, in which dysfunctional malignant hematopoietic progenitor cells overgrow in the bone marrow[“]. These cells often have high telomerase activity, helping them to achieve replicative immortality and clonal dominance[“].Data from non-clinical studies and clinical trials of this compound provide strong evidence that it targets telomerase to inhibit the uncontrolled proliferation of malignant stem and progenitor cells in myeloid hematologic malignancies resulting in malignant cell apoptosis and potential disease-modifying activity[“].In a recent study, it was found that this compound enters the leukemia cancer cell and interacts with two important enzymes that regulate fatty acid metabolism. This causes changes that lead the cell membrane to rupture which eventually results in leukemia cell death[“].
Synthetic Analysis
How to comprehensively analyze Imetelstat?
Reaction Equation The synthesis of this compound is carried out on controlled pore glass (LCAA-CPG) loaded with 3-palmitoylamido-1-0-(4, 4’-dimethoxytrityl)-2-0-succinyl propanediol. The oligonucleotide is assembled from the 5’ to the 3’ terminus by the addition of protected nucleoside 5’-phosphor-amidites with the assistance of an activator[“].
Reaction Conditions The synthesis process of this compound is carried out on a solid-phase support bound process. The process is characterized by the absence of an additional capping step in each cycle that is used to prevent unreacted 3’-amino oligonucleotide groups from reacting during subsequent cycles[“].
Reaction Steps The synthesis process of this compound involves several steps[“]: a) Providing a first 3’-amino protected nucleotide attached to a solid-phase support. b) Deprotecting the protected 3’-amino group to form a free 3’-amino group. c) Reacting the free 3’-amino group with a protected 3’-aminonucleoside-5’-O-cyanoethyl-N,N-diisopropylaminophosphoramidite monomer to form an internucleoside N3’→P5’-phosphoramidite linkage. d) Sulfurization of the internucleoside phosphoramidite group using an acyl disulfide to form a N3’→P5’ thiophosphoramidate. e) Repeating the deprotection, coupling, and sulfurization steps 11 times in successive order. f) Removing the acid-labile protecting group. g) Cleaving and deprotecting this compound from the solid-phase support[“].
Reaction Mechanism this compound operates uniquely as a telomerase inhibitor, targeting an enzyme crucial for maintaining telomere length in cells[“]. It specifically targets dysplastic clones with abnormally high telomerase activity, enabling recovery of effective hematopoiesis.
Molecular Structure
Imetelstat molecular structure analysis guide?
This compound is a first-in-class telomerase inhibitor in development for the treatment of myeloid malignancies. It is a 13-mer N3’→P5’ thio-phosphoramidate oligonucleotide with a lipid tail to enhance cellular uptake. It has sequence complementary to and specifically binds with high affinity to the template region of the RNA component of human telomerase[“].
Atomic Arrangement this compound is a 13-mer N3’→P5’ thio-phosphoramidate oligonucleotide. This suggests that it is composed of 13 nucleotide units arranged in a specific sequence.
Bonding Type this compound is a thio-phosphoramidate oligonucleotide[“]. This indicates that it contains phosphoramidate bonds, which are a type of covalent bond.
Geometry As an oligonucleotide, it have a linear backbone structure with pendant bases.
Electron Cloud Distribution As an oligonucleotide, the electron cloud would be expected to be distributed along the backbone and around the nucleotide bases[“].
Mechanism of Action
In-depth exploration of Imetelstat's mechanism of action
Target of Action this compound specifically targets the RNA component of human telomerase[“]. Telomerase is an enzyme crucial for maintaining telomere length in cells[“].
Mode of Action this compound acts as a competitive enzyme inhibitor that binds and blocks the active site of the enzyme. It does not target mRNA of any gene. Instead, it acts as a classical active site enzyme inhibitor[“].
Result of Action Telomerase inhibition by this compound leads to loss of a malignant cell’s ability to maintain telomere length, resulting in inhibition of cell proliferation and death of malignant cells. It reduces telomere length, the number of malignant stem and progenitor cells, and causes cell death[“].
Side Effects The most common side effects linked to this compound were neutropenia and thrombocytopenia[“]. Other side effects include decreased platelet counts, decreased white blood cell counts, increased liver enzymes (AST, alkaline phosphatase, and ALT), fatigue/tiredness, longer than usual blood clotting times, joint, bone, and muscle pain[“].
Biochemical Properties
What are the biochemical properties of Imetelstat?
Cellular Effects this compound has been shown to have significant effects on cell viability and apoptosis[“]. It has been found to reduce cell viability and induce apoptosis in a dose and time-dependent manner[“]. This compound sensitivity was higher in Diffuse Large B-Cell Lymphoma (DLBCL) than in Peripheral T-Cell Lymphomas (PTCL) cell lines. It has also been shown to deplete myelofibrosis stem and progenitor cells[“].
Molecular Mechanism this compound works by inhibiting telomerase activity, leading to a loss of a malignant cell’s ability to maintain telomere length[“]. This results in inhibition of cell proliferation and death of malignant cells[“]. It has been shown to induce significant dose- and time-dependent decreases in the expression of its target gene hTERT (human telomerase reverse transcriptase), indicating that the mechanism of action is via on-target activity[“].
Time Effect The effects of this compound have been shown to change over time[“]. In clinical trials, this compound demonstrated a statistically significant dose-related improvement in total symptom score (TSS) symptom response rate at Week 24 for 9.4 mg/kg vs 4.7 mg/kg[“]. Among this compound responders, median duration of transfusion independence was 52 weeks, 80 weeks, and 132 weeks for 8-week, 24-week, and 1-year transfusion independence, respectively[“].
Scientific Research Applications
What are the biochemical properties of Imetelstat?
Treatment of Myelodysplastic Syndromes this compound has been used in the treatment of patients with lower-risk myelodysplastic syndromes who have relapsed or are refractory to erythropoiesis-stimulating agents. It has shown promising results in a phase 2 trial[“].
Treatment of Solid Tumors this compound has been tested in Phase I and I/II clinical trials in solid tumors, such as breast and lung cancer[“].
Treatment of Hematological Malignancies this compound has been used in the treatment of hematological malignancies, such as chronic lymphoproliferative disease and refractory and relapsed multiple myeloma[“].
Treatment of Myeloproliferative Neoplasms this compound has been tested in the treatment of myeloproliferative neoplasms[“].
Inhibition of Telomerase Activity this compound is a first-in-class direct and competitive inhibitor of telomerase activity. It specifically targets dysplastic clones with abnormally high telomerase activity, enabling recovery of effective hematopoiesis[“].
Treatment of Various Cancers this compound has been tested in at least 20 trials over the past 20 years in indications including breast, lung, brain, solid and blood cancers[“].
Targeting Malignant Stem and Progenitor Cells Scientific research has shown that telomerase activity is increased in malignant stem and progenitor cells in the bone marrow. This compound, by inhibiting telomerase activity, aims to potentially reduce proliferation and induce death of malignant cells[“].
Product Comparison
Imetelstat and Nusinersen: Similarities and Differences of Organic Compounds
Similarities
Chemical Structure: Both this compound and Nusinersen are oligonucleotides, which means they are made up of a sequence of nucleotides[“][“].
Therapeutic Use: Both drugs are used for the treatment of serious diseases. This compound is used for the treatment of myeloid malignancies, including treatment of transfusion-dependent anemia in lower-risk myelodysplastic syndromes (LR-MDS)[“]. Nusinersen is used for the treatment of Spinal Muscular Atrophy (SMA), a rare neuromuscular disorder[“].
Differences
Chemical Structure: While both this compound and Nusinersen are oligonucleotides, their specific sequences of nucleotides and the chemical modifications applied to these sequences are different[“][“].
Mechanism: this compound is a telomerase inhibitor, meaning it binds to the template region of the RNA component of human telomerase, inhibiting its activity[“]. On the other hand, Nusinersen is an antisense oligonucleotide that modifies the splicing of SMN2, a gene nearly identical to the gene in which mutations cause Spinal Muscular Atrophy (SMA), thereby increasing the production of fully functional SMN protein[“].
Therapeutic Use: this compound is used for the treatment of myeloid malignancies, including treatment of transfusion-dependent anemia in lower-risk myelodysplastic syndromes (LR-MDS)[“]. Nusinersen is used for the treatment of Spinal Muscular Atrophy (SMA), a rare neuromuscular disorder[“].
Administration: Nusinersen is administered via lumbar puncture[“]. This method of administration allows the drug to reach the central nervous system, where it can have the most impact on SMA.
Related Small Molecules
Hypericin,Epitalon,Ceramide 3,360A,RHPS 4 methosulfate,Tmpyp,3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole; diiodide,Cycloastragenol,Macrocalin B ,Telomerase Inhibitor IX,(E)-2-(3-(naphthalen-2-yl)but-2-enamido)benzoic acid
Future Directions
Phase III Clinical Trials in Myelofibrosis and Myelodysplastic Syndromes (MDS):Imetelstat is currently undergoing phase III clinical trials, which are crucial for assessing its efficacy and safety in larger patient populations. One such trial, IMpactMF, is comparing this compound to the best available therapy in myelofibrosis patients who are not responding to JAK inhibitors. This trial is significant as it aims to determine if this compound can extend patient survival compared to current treatments. Similarly, the phase III IMerge study is evaluating this compound in transfusion-dependent patients with low or intermediate-1 risk MDS who are refractory or have relapsed to erythropoiesis-stimulating agents. These studies are pivotal in determining this compound's potential as a standard treatment for these conditions[“][“].
Addressing Unmet Needs in MDS Treatments:this compound may offer a new treatment approach for patients with lower-risk MDS who require regular transfusions to treat anemia but are refractory or have relapsed to erythropoiesis-stimulating agents (ESAs). This is particularly important for patients who lack effective treatment options after ESA failure. The IMerge study's interim results indicated that about 39.8% of patients receiving this compound did not require transfusions for at least an eight-week consecutive period during the study, showcasing its potential efficacy[“].
Challenges and Competition in the Market:The market for MDS treatments is competitive, with several established players and new entrants. For this compound to be successful, it must demonstrate superior efficacy, safety, and cost-effectiveness compared to other treatments. Additionally, Geron's prospects largely hinge on the success of this compound, as it is their primary drug candidate. This dependence underscores the importance of positive outcomes in ongoing and future clinical trials[“].
The future research directions for this compound involve crucial phase III clinical trials to establish its efficacy and safety in treating myelofibrosis and MDS. Its potential to address unmet needs in MDS treatments, especially for patients who have limited options after ESA failure, positions it as a promising candidate. However, the competitive nature of the market and dependence on the success of this single drug candidate highlight the need for comprehensive and successful clinical trials. The outcomes of these trials will significantly influence this compound's role in cancer treatment.
Properties
IUPAC Name |
N-[3-[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-amino-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-2-hydroxypropyl]hexadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C148H211N68O53P13S13/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-97(218)160-34-69(217)38-255-282(242,295)256-51-95-74(25-102(261-95)207-37-68(4)136(221)191-148(207)229)195-274(234,287)249-45-89-78(29-106(264-89)212-61-175-115-124(155)165-56-170-129(115)212)199-277(237,290)252-48-92-81(32-109(267-92)215-64-178-118-132(215)183-143(158)187-139(118)224)202-280(240,293)254-50-94-82(33-110(269-94)216-65-179-119-133(216)184-144(159)188-140(119)225)203-281(241,294)253-49-93-79(30-107(268-93)213-62-176-116-130(213)181-141(156)185-137(116)222)200-278(238,291)246-42-86-72(23-100(260-86)205-35-66(2)134(219)189-146(205)227)193-272(232,285)245-41-85-73(24-101(259-85)206-36-67(3)135(220)190-147(206)228)194-273(233,286)248-44-88-77(28-105(263-88)211-60-174-114-123(154)164-55-169-128(114)211)198-276(236,289)251-47-91-80(31-108(266-91)214-63-177-117-131(214)182-142(157)186-138(117)223)201-279(239,292)250-46-90-76(27-104(265-90)210-59-173-113-122(153)163-54-168-127(113)210)197-275(235,288)244-40-84-71(22-99(258-84)204-20-19-96(150)180-145(204)226)192-271(231,284)247-43-87-75(26-103(262-87)209-58-172-112-121(152)162-53-167-126(112)209)196-270(230,283)243-39-83-70(149)21-98(257-83)208-57-171-111-120(151)161-52-166-125(111)208/h19-20,35-37,52-65,69-95,98-110,217H,5-18,21-34,38-51,149H2,1-4H3,(H,160,218)(H,242,295)(H2,150,180,226)(H2,151,161,166)(H2,152,162,167)(H2,153,163,168)(H2,154,164,169)(H2,155,165,170)(H,189,219,227)(H,190,220,228)(H,191,221,229)(H2,192,231,284)(H2,193,232,285)(H2,194,233,286)(H2,195,234,287)(H2,196,230,283)(H2,197,235,288)(H2,198,236,289)(H2,199,237,290)(H2,200,238,291)(H2,201,239,292)(H2,202,240,293)(H2,203,241,294)(H3,156,181,185,222)(H3,157,182,186,223)(H3,158,183,187,224)(H3,159,184,188,225)/t69?,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,270?,271?,272?,273?,274?,275?,276?,277?,278?,279?,280?,281?,282?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZYXEALRXBLJZ-ISQYCPACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(COP(=S)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)NP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)NP(=S)(O)OCC6C(CC(O6)N7C=NC8=C7N=C(NC8=O)N)NP(=S)(O)OCC9C(CC(O9)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(COP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)NP(=S)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)NP(=S)(O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)NP(=S)(O)OC[C@@H]9[C@H](C[C@@H](O9)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C148H211N68O53P13S13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4610 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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